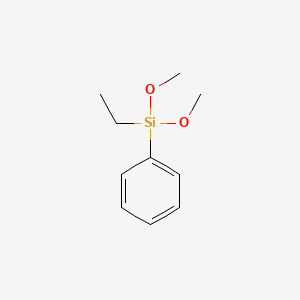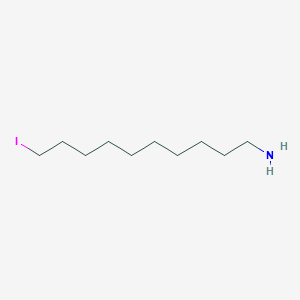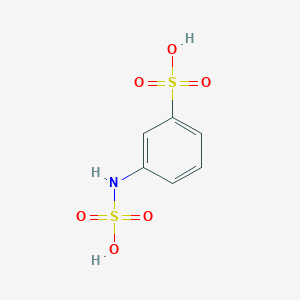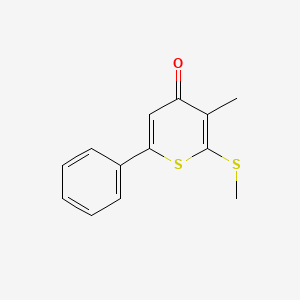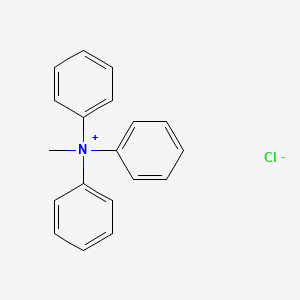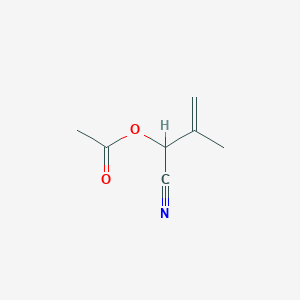
3-Butenenitrile, 2-(acetyloxy)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenenitrile, 2-(acetyloxy)-3-methyl- is an organic compound with the molecular formula C7H9NO2. It is also known by other names such as 2-acetoxy-3-butenenitrile and acrolein cyanohydrin acetate . This compound is characterized by the presence of a nitrile group (C≡N) and an acetate group (CH3COO) attached to a butene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenenitrile, 2-(acetyloxy)-3-methyl- typically involves the reaction of acrolein with hydrogen cyanide to form acrolein cyanohydrin, which is then acetylated using acetic anhydride . The reaction conditions usually require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
3-Butenenitrile, 2-(acetyloxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and esters.
Aplicaciones Científicas De Investigación
3-Butenenitrile, 2-(acetyloxy)-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of plastics, solvents, and synthetic intermediates.
Mecanismo De Acción
The mechanism of action of 3-Butenenitrile, 2-(acetyloxy)-3-methyl- involves its metabolism in the body. Upon ingestion, it undergoes enzymatic reactions mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as acrolein and hydrogen cyanide . These metabolites can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetoxy-3-butenenitrile: Similar in structure but lacks the methyl group.
3-Butenenitrile, 2-(acetyloxy)-2-methyl-: Similar but with a different substitution pattern.
Uniqueness
3-Butenenitrile, 2-(acetyloxy)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and selectivity make it valuable in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
112503-31-8 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
(1-cyano-2-methylprop-2-enyl) acetate |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7(4-8)10-6(3)9/h7H,1H2,2-3H3 |
Clave InChI |
QFDQWMCSHDBHIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C#N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
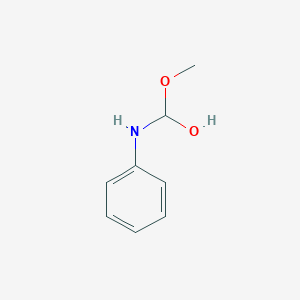
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
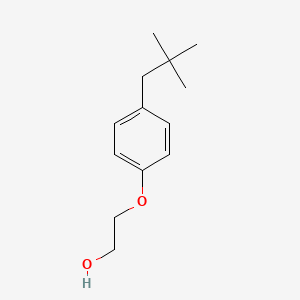
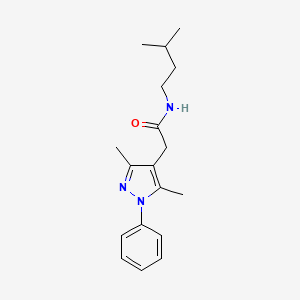
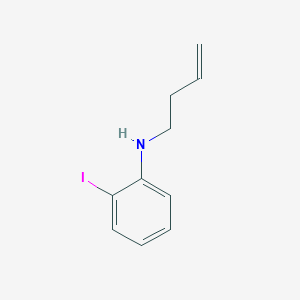
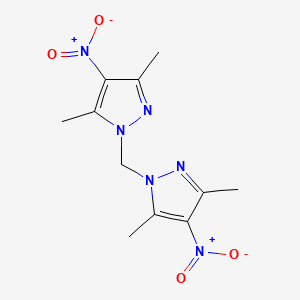
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
